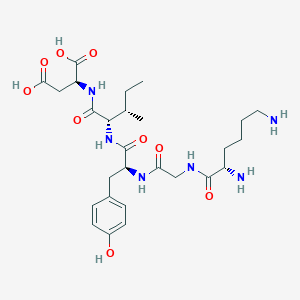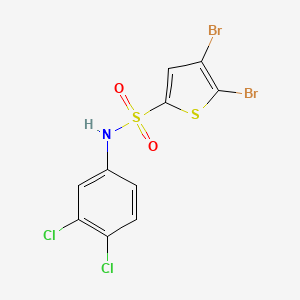
(3-Chloroanilino)ethanoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloroanilino)ethanoyl cyanide is an organic compound characterized by the presence of a chloro-substituted aniline group attached to an ethanoyl cyanide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroanilino)ethanoyl cyanide typically involves the reaction of 3-chloroaniline with ethanoyl chloride and a cyanide source. One common method is to react 3-chloroaniline with ethanoyl chloride in the presence of a base such as pyridine to form the intermediate (3-chloroanilino)ethanoyl chloride. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloroanilino)ethanoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The cyanide group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce carboxylic acids.
Applications De Recherche Scientifique
(3-Chloroanilino)ethanoyl cyanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloroanilino)ethanoyl cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to various biochemical effects, including the disruption of cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroaniline: Shares the chloro-substituted aniline group but lacks the ethanoyl cyanide moiety.
Ethanoyl Cyanide: Contains the ethanoyl cyanide group but lacks the chloro-substituted aniline group.
(3-Chloroanilino)acetic acid: Similar structure but with an acetic acid group instead of a cyanide group.
Uniqueness
(3-Chloroanilino)ethanoyl cyanide is unique due to the combination of the chloro-substituted aniline group and the ethanoyl cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
872867-76-0 |
|---|---|
Formule moléculaire |
C9H7ClN2O |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
2-(3-chloroanilino)acetyl cyanide |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,12H,6H2 |
Clé InChI |
AHYVUAZTSYVEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NCC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)



![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

